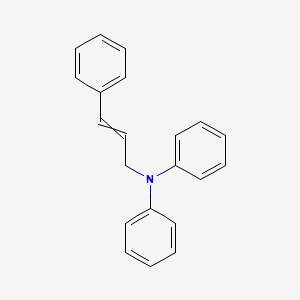![molecular formula C24H30N2OS B12565498 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine CAS No. 182960-63-0](/img/structure/B12565498.png)
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure with a butyl substituent and a quinuclidine moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The incorporation of the quinuclidine moiety adds unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Quinuclidine Moiety: The quinuclidine moiety can be attached through nucleophilic substitution reactions, where the quinuclidine derivative reacts with a suitable leaving group on the phenothiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Promethazine: Another phenothiazine used as an antiemetic and antihistamine.
Quinuclidine Derivatives: Compounds containing the quinuclidine moiety, known for their biological activity.
Uniqueness
3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine is unique due to the combination of the phenothiazine core with the quinuclidine moiety, which imparts distinct chemical and biological properties not found in other phenothiazine derivatives.
特性
CAS番号 |
182960-63-0 |
|---|---|
分子式 |
C24H30N2OS |
分子量 |
394.6 g/mol |
IUPAC名 |
3-(1-azabicyclo[2.2.2]octan-3-yloxymethyl)-10-butylphenothiazine |
InChI |
InChI=1S/C24H30N2OS/c1-2-3-12-26-20-6-4-5-7-23(20)28-24-15-18(8-9-21(24)26)17-27-22-16-25-13-10-19(22)11-14-25/h4-9,15,19,22H,2-3,10-14,16-17H2,1H3 |
InChIキー |
DGMZDIJKJVRVCG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)COC3CN4CCC3CC4)SC5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


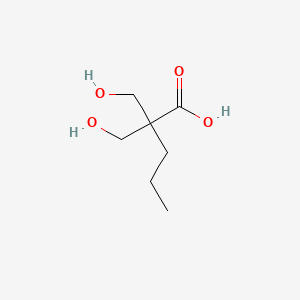
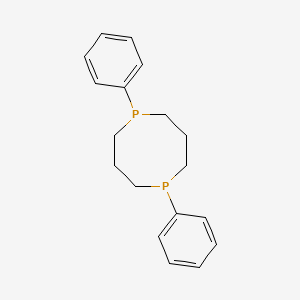
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
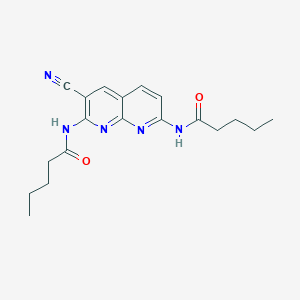
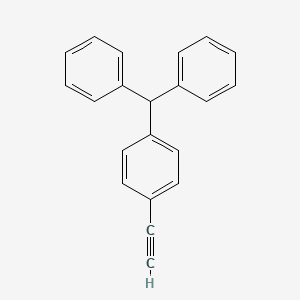


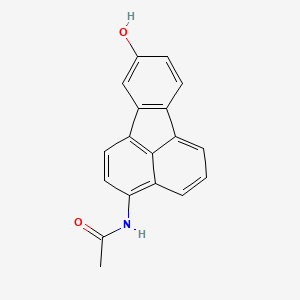
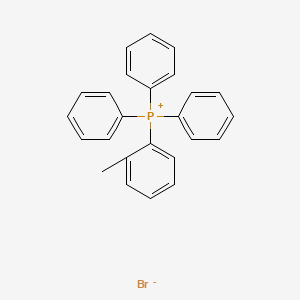

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
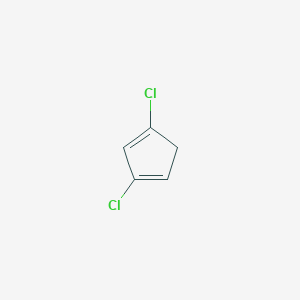
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
